Ethyl 2-hydroxycyclopentanecarboxylate
Overview
Description
Ethyl 2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxycyclopentanecarboxylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms would depend on the stereochemistry of the molecule, which isn’t specified in the available resources.
Physical And Chemical Properties Analysis
Ethyl 2-hydroxycyclopentanecarboxylate has a molecular weight of 158.2 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .
Scientific Research Applications
Synthesis and Building Block Applications
- Ethyl 2-hydroxycyclopentanecarboxylate has been utilized in the synthesis of ethyl 1-hydroxycyclopentanecarboxylates through a one-pot procedure involving cycloalumination, reaction with diethyl oxalate, and acid hydrolysis, suggesting its utility as a building block in organic synthesis (Dzhemilev et al., 2007).
- It has been used as a precursor in the synthesis of macrocyclic systems incorporating fused or exocyclic nitrogen heterocycles of different ring sizes, demonstrating its versatility in creating complex organic structures (Zoorob et al., 2012).
Enzymatic Reactions and Chiral Applications
- Candida antarctica lipase B (CAL-B) has been used for asymmetric O-acylation of ethyl 2-hydroxycyclopentanecarboxylate derivatives, highlighting its significance in enzymatic reactions and the synthesis of enantiomerically enriched compounds (Forró et al., 2013).
- The compound has also been employed in the chemo-enzymatic synthesis of potential chiral building blocks for polycyclic terpenoids, demonstrating its role in the synthesis of complex natural products (Kuwata et al., 2017).
Stereochemical and Catalytic Studies
- Studies on the stereochemistry of ethyl 2-hydroxycyclopentanecarboxylate derivatives have led to the determination of relative configurations of isomers, shedding light on the stereochemical aspects of such compounds (Plantema et al., 2010).
- It has been used in enzymatically catalyzed oxidative polymerizations, illustrating its utility in catalytic processes and material science applications (Pang et al., 2003).
properties
IUPAC Name |
ethyl 2-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940324 | |
Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxycyclopentanecarboxylate | |
CAS RN |
54972-10-0, 1883-91-6 | |
Record name | 54972-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC122559 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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